3-allyltetrahydro-2H-pyran-2-one
Description
3-Allyltetrahydro-2H-pyran-2-one is a lactone derivative characterized by a six-membered oxygen-containing ring (tetrahydro-2H-pyran-2-one) substituted with an allyl group at the 3-position. This compound belongs to the broader class of pyranones, which are widely studied for their diverse reactivity, biological activity, and applications in organic synthesis .
Properties
CAS No. |
50994-84-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-prop-2-enyloxan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-5-3-6-10-8(7)9/h2,7H,1,3-6H2 |
InChI Key |
AKIMEVGXWODVKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCOC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
3-Ethyltetrahydro-2H-pyran-2-one (CAS 32821-68-4):
- Structure : Features an ethyl group instead of an allyl substituent.
- Properties : Lower reactivity due to the absence of the conjugated allyl double bond. Boiling point: 227.0±8.0 °C; density: 1.0±0.1 g/cm³; molecular weight: 128.169 g/mol .
- Applications : Used in flavor and fragrance industries due to its stability and mild odor profile.
- 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one: Structure: Chloro and acetyl groups enhance electrophilicity at the 3- and 5-positions. Synthesis: Prepared via substitution reactions involving chlorides and ketones . Applications: Potential as an intermediate in agrochemical synthesis.
4-Hydroxy-6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2-one :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₈H₁₂O₂ | 140.18 | Not reported | Not reported | Allyl |
| 3-Ethyltetrahydro-2H-pyran-2-one | C₇H₁₂O₂ | 128.17 | 227.0±8.0 | 1.0±0.1 | Ethyl |
| 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one | C₈H₇ClO₃ | 186.59 | Not reported | Not reported | Chloro, Acetyl, Methyl |
Data compiled from .
Preparation Methods
Synthesis via Reformatsky Reaction and Cyclization
The Reformatsky reaction is a classical method for lactone synthesis. Source details a protocol where 3-(R)-hydroxynonanal, derived from ricinoleic acid, reacts with ethyl bromoacetate in the presence of zinc. The reaction proceeds via enolate formation, followed by intramolecular cyclization under acidic conditions to yield 6-substituted tetrahydro-2H-pyran-2-one derivatives.
Procedure :
-
Reformatsky Reaction :
-
React 3-(R)-hydroxynonanal with ethyl bromoacetate in THF using Zn.
-
Acidify with HCl (pH 2) and reflux to induce cyclization.
-
Purify via silica gel chromatography (ethyl acetate/heptane gradient).
-
Yield : 65–78% for analogous 6-hexyl derivatives .
Key Advantage : High stereoselectivity due to Zn-mediated suppression of side reactions .
Asymmetric Allyboration/Oxa-Michael Tandem Reaction
Source demonstrates a catalytic asymmetric approach using aldehydes and allylboronate esters. The method involves a chiral catalyst to control stereochemistry during allylboration, followed by oxa-Michael cyclization.
Procedure :
-
Allyboration :
-
Treat aldehyde with allylboronate pinacol ester in anhydrous toluene at −60°C.
-
Use a chiral catalyst (e.g., binaphthol-derived) for enantioselectivity.
-
-
Oxa-Michael Cyclization :
-
Warm to room temperature and stir for 24 hours.
-
Purify via preparative thin-layer chromatography (PTLC).
-
Yield : 72–92% for 2-(6-allyltetrahydro-2H-pyran-2-yl) derivatives .
Stereochemical Outcome : Enantiomeric excess (ee) of 80–89% .
Base-Promoted Cyclization of Enaminones
Source and highlight base-mediated cyclization strategies using enaminones or α,β-unsaturated ketones. For example, 3,3-bis(methylthio)-1-arylprop-2-en-1-one reacts with malononitrile in DMF under basic conditions to form 2H-pyran-2-one cores.
Procedure :
-
Enaminone Formation :
-
React cyclohexanone with DMFDMA (N,N-dimethylformamide dimethyl acetal) to generate α-enaminoketones.
-
-
Cyclization :
-
Treat with malononitrile and KOH in DMF at 100°C.
-
Acidify with HCl to precipitate the product.
-
Yield : 70–85% for 4-(methylthio)-2-oxo-6-aryl derivatives .
Limitation : Requires harsh conditions (reflux, strong base) .
Comparative Analysis of Methods
*Theoretical estimate based on analogous reactions.
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